2-[(2,6-Dimethylphenyl)carbamoyl]-4-nitrobenzoic acid
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Overview
Description
2-[(2,6-Dimethylphenyl)carbamoyl]-4-nitrobenzoic acid is an organic compound with the molecular formula C15H14N2O5. It is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other complex molecules. The compound features a nitro group and a carbamoyl group attached to a benzoic acid core, making it a versatile molecule in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dimethylphenyl)carbamoyl]-4-nitrobenzoic acid typically involves the following steps:
Carbamoylation: The carbamoyl group is introduced by reacting the nitrated benzoic acid with 2,6-dimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dimethylphenyl)carbamoyl]-4-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Amines, thiols.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
Aminobenzoic Acid Derivatives: From reduction reactions.
Substituted Benzoic Acids: From nucleophilic substitution reactions.
Scientific Research Applications
2-[(2,6-Dimethylphenyl)carbamoyl]-4-nitrobenzoic acid is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor binding.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dimethylphenyl)carbamoyl]-4-nitrobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The carbamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,6-Dimethylphenyl)carbamoyl]formic acid
- **2-[(2,6-Dimethylphenyl)carbamoyl]methyl]imino]acetic acid
Uniqueness
2-[(2,6-Dimethylphenyl)carbamoyl]-4-nitrobenzoic acid is unique due to the presence of both a nitro group and a carbamoyl group, which confer distinct reactivity and potential applications in various fields. Its structural features make it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
2-[(2,6-dimethylphenyl)carbamoyl]-4-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-9-4-3-5-10(2)14(9)17-15(19)13-8-11(18(22)23)6-7-12(13)16(20)21/h3-8H,1-2H3,(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGDWDGNYHBIMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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